molecular formula C14H26N2O4S B7023183 Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate

Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate

Cat. No.: B7023183
M. Wt: 318.43 g/mol
InChI Key: GVPIDXFKMVQZML-UHFFFAOYSA-N
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Description

Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a spiro[3.3]heptane core, along with a dimethylamino group and a sulfamoyl ester, makes it a versatile molecule for synthetic and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a cycloaddition reaction between a diene and a dienophile can form the spirocyclic structure.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of a halogenated spirocyclic intermediate with dimethylamine.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction with a sulfamoyl chloride derivative. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors.

    Materials Science: Its spirocyclic core can impart rigidity and stability to polymers, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfamoyl groups.

Mechanism of Action

The mechanism of action of Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic core can provide steric hindrance, affecting the binding affinity and specificity. The sulfamoyl group can act as a bioisostere for phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]carbamoyl]propanoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

    Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

Uniqueness

Ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate is unique due to its combination of a spirocyclic core, a dimethylamino group, and a sulfamoyl ester. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

ethyl 3-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-4-20-13(17)6-9-21(18,19)15-11-10-12(16(2)3)14(11)7-5-8-14/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPIDXFKMVQZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)NC1CC(C12CCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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